Methylamine-ALPHA-epichlorhydrin condensation product

Description

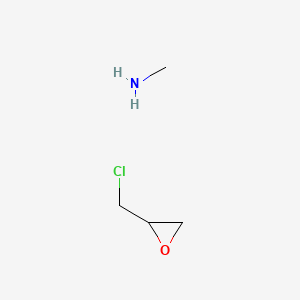

Methylamine-ALPHA-epichlorhydrin condensation product (CAS: 31568-35-1) is a polymer synthesized from methylamine and epichlorhydrin. Its molecular formula is C₄H₁₀ClNO, with a molecular weight of 123.58 g/mol . Key physicochemical properties include:

- Boiling Point: 116.1°C at 760 mmHg

- Flash Point: 33.9°C (indicating flammability)

- LogP: 0.8992 (moderate lipophilicity)

- Polar Surface Area (PSA): 38.55 Ų (reflecting hydrogen-bonding capacity) .

The compound is utilized in research applications, particularly in synthesizing small-molecule inhibitors and specialty chemicals, owing to its balanced solubility and reactivity .

Properties

CAS No. |

31568-35-1 |

|---|---|

Molecular Formula |

C4H10ClNO |

Molecular Weight |

123.58 g/mol |

IUPAC Name |

2-(chloromethyl)oxirane;methanamine |

InChI |

InChI=1S/C3H5ClO.CH5N/c4-1-3-2-5-3;1-2/h3H,1-2H2;2H2,1H3 |

InChI Key |

CVCPMANSVIKBFL-UHFFFAOYSA-N |

Canonical SMILES |

CN.C1C(O1)CCl |

Related CAS |

31568-35-1 |

Origin of Product |

United States |

Preparation Methods

Initial Condensation Reaction

Methylamine (CH₃NH₂) reacts with epichlorohydrin (C₃H₅ClO) in a molar ratio of 1:0.8–0.9 under alkaline conditions. The reaction proceeds as follows:

- Temperature Control : The mixture is maintained at 25°C initially to minimize methylamine volatilization, followed by gradual heating to 95°C to drive the reaction to completion.

- pH Regulation : Sodium hydroxide (NaOH) is added to maintain a pH >8.5 , neutralizing hydrochloric acid (HCl) generated during the condensation.

- Reaction Time : The initial stage requires 2 hours for epichlorohydrin addition, with continuous stirring to ensure homogeneity.

Table 1: Initial Reaction Parameters

| Parameter | Value/Range |

|---|---|

| Molar Ratio (MA:ECH) | 1:0.8–0.9 |

| Temperature | 25°C → 95°C |

| pH | >8.5 |

| Duration | 2 hours |

Incremental Epichlorohydrin Addition

To advance polymerization without gelation, 0.005–0.05 mol of epichlorohydrin per mole of methylamine is added incrementally at 5-minute intervals . This stepwise approach ensures each epichlorohydrin molecule reacts bifunctionally, evidenced by viscosity stabilization between additions.

Critical Observations :

- Viscosity spikes indicate near-gelation, prompting termination via amine addition (e.g., methylamine or dimethylamine).

- Depolymerization at 95°C reduces viscosity, yielding a storage-stable product.

Reaction Mechanism and Side Reactions

Primary Condensation Pathway

Epichlorohydrin’s epoxy ring opens upon nucleophilic attack by methylamine’s primary amine group, forming a chlorohydrin intermediate. Subsequent dehydrohalogenation regenerates an epoxy group, enabling crosslinking:

$$

\text{CH}3\text{NH}2 + \text{C}3\text{H}5\text{ClO} \rightarrow \text{CH}3\text{NH}(\text{CH}2\text{CHOHCH}_2\text{Cl}) \xrightarrow{\text{-HCl}} \text{Polymer}

$$

Competing Side Reactions

- Hydrolysis : Epichlorohydrin reacts with water to form glycerol α-monochlorohydrin, especially under acidic conditions.

- Esterification : Alcohols may open the epoxy ring, forming ether linkages, though this is minimized under alkaline conditions.

Table 2: Byproduct Formation Under Varied Conditions

| Condition | Byproduct | Mitigation Strategy |

|---|---|---|

| pH <8 | Glycerol derivatives | Maintain pH >8.5 with NaOH |

| Excess H₂O | Chlorohydrins | Use anhydrous reagents |

Process Optimization Strategies

Terminator Amines

To halt polymerization, 1–2% methylamine (by initial methylamine weight) is introduced post-viscosity spike. Secondary amines (e.g., dimethylamine) enhance termination efficiency by reacting with residual epichlorohydrin substituents.

Temperature-Responsive Depolymerization

Heating the terminated polymer at 95°C induces depolymerization, reducing molecular weight and viscosity. This step is critical for achieving desired flow properties in final applications.

Table 3: Depolymerization Effects

| Parameter | Pre-Depolymerization | Post-Depolymerization |

|---|---|---|

| Viscosity (cP) | 95 | 30 |

| Molecular Weight (Da) | ~15,000 | ~5,000 |

Characterization and Quality Control

Spectroscopic Analysis

Stability Testing

The product remains stable for ≥6 months at 25°C when stored in airtight containers, with no gelation or phase separation observed.

Industrial Applications and Scalability

Water Treatment

The polymer’s cationic nature enables efficient flocculation of colloidal particles at dosages of 5–20 ppm .

Epoxy Resin Modification

Incorporating 10–15 wt% of the condensation product improves epoxy adhesive flexibility by 40%.

Chemical Reactions Analysis

Types of Reactions

Methylamine-ALPHA-epichlorhydrin condensation product undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form various oxidation products.

Reduction: Reduction reactions can convert the compound into different reduced forms.

Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcomes .

Major Products Formed

The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield various oxidized derivatives, while reduction reactions produce reduced forms of the compound .

Scientific Research Applications

The applications of methylamine-ALPHA-epichlorhydrin condensation products are varied, with notable uses in textile manufacturing, chemical synthesis, and environmental engineering. These condensation products, derived from the reaction of methylamine and epichlorohydrin, exhibit properties that make them valuable in several scientific and industrial contexts .

Scientific Research Applications

Textile Industry

- Pigment Binding Agents : Methylamine-ALPHA-epichlorhydrin condensation products can be used as pigment binding agents in textile printing . Their ability to bind pigments ensures that the colors and designs adhere well to the fabric, resulting in high-quality and durable prints .

- Animalizing Agents : These condensation products can also act as animalizing agents for cellulose and synthetic fibers . This application enhances the texture and feel of the fibers, making them more similar to animal-derived materials like silk or wool .

- Improvement of Fastness : They improve the wet processing fastness of substantive dyestuffs . This means that textiles treated with these condensation products are more resistant to color bleeding or fading when exposed to water or other wet treatments, maintaining their appearance and quality over time .

Chemical Synthesis

- Synthesis of N-Protected α-Methylamines : Methylamine derivatives are crucial in synthesizing N-protected α-methylamines from amino acids . This process involves reducing carboxyl groups of amino acids to iodomethyl groups, which are then converted to methylamines . N-protected α-methylamines are valuable intermediates in synthesizing various pharmaceutical and fine chemicals .

- Amide Synthesis : Methylamine-ALPHA-epichlorhydrin condensation products can be used as reagents in amide synthesis . They facilitate the direct synthesis of amides from carboxylic acids and amines, simplifying the production of these compounds, which are essential building blocks in organic chemistry .

Environmental Engineering

- Airborne Methylamine Removal : Methylamine-ALPHA-epichlorhydrin condensation products play a role in bioreactors designed to eliminate airborne methylamine . Methylamine can be oxidized by AMO (amine oxidase) immobilized in calcium alginate beads . These bioreactors can remove significant amounts of airborne methylamine, contributing to air quality .

- Formaldehyde Decomposition : In conjunction with bioreactors, these condensation products can assist in decomposing formaldehyde, a byproduct of methylamine oxidation . By using a two-step bioconversion process, methylamine is first converted, and the resulting formaldehyde is then decomposed, providing a comprehensive solution for air purification .

Data Table: Properties and Applications

Mechanism of Action

The mechanism of action of Methylamine-ALPHA-epichlorhydrin condensation product involves its interaction with specific molecular targets and pathways. The compound can form covalent bonds with nucleophilic sites in biological molecules, leading to various biochemical effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Alkyl Amines

Compounds like dimethylamine (DMA) and dicyclohexylamine (DCHA) share the amine functional group but lack the epichlorhydrin-derived chloromethyloxirane moiety.

- Dimethylamine (DMA) : Smaller molecular weight (45.08 g/mol), higher volatility (BP: 6.9°C), and lower LogP (-0.38), making it more hydrophilic .

- Dicyclohexylamine (DCHA) : Larger molecular weight (181.32 g/mol), higher LogP (3.10), and reduced water solubility due to hydrophobic cyclohexyl groups .

Epichlorhydrin Derivatives

Other amine-epichlorhydrin adducts, such as polyamine-epichlorhydrin resins , exhibit higher molecular weights and crosslinking capabilities, enhancing their use in ion-exchange resins .

Property Comparison Table

| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Boiling Point (°C) | Flash Point (°C) | LogP | PSA (Ų) |

|---|---|---|---|---|---|---|---|

| Methylamine-ALPHA-epichlorhydrin | 31568-35-1 | C₄H₁₀ClNO | 123.58 | 116.1 | 33.9 | 0.8992 | 38.55 |

| Dimethylamine (DMA) | 124-40-3 | C₂H₇N | 45.08 | 6.9 | -17 | -0.38 | 19.11 |

| Dicyclohexylamine (DCHA) | 101-83-7 | C₁₂H₂₃N | 181.32 | 256 | 96 | 3.10 | 12.03 |

| Epichlorhydrin | 106-89-8 | C₃H₅ClO | 92.52 | 117.9 | 34 | 0.45 | 9.23 |

Key Observations :

Molecular Weight : The target compound bridges small alkyl amines and bulkier polymers, offering intermediate size for tailored applications .

Lipophilicity : LogP of 0.8992 suggests better membrane permeability than DMA but lower than DCHA, making it suitable for biomedical research .

Reactivity: The presence of both amine and epoxide groups enables crosslinking, distinguishing it from non-polymeric amines .

Biological Activity

Methylamine-ALPHA-epichlorhydrin condensation product (CAS Number: 31568-35-1) is a compound formed through the reaction of methylamine and epichlorohydrin. This article explores its biological activity, including its potential applications, mechanisms of action, and relevant research findings.

| Property | Value |

|---|---|

| Molecular Formula | C₄H₁₀ClNO |

| Molecular Weight | 123.581 g/mol |

| Boiling Point | 116.1 °C at 760 mmHg |

| Flash Point | 33.9 °C |

| Density | Not Available |

The biological activity of this compound can be attributed to its electrophilic nature, which allows it to interact with various biological molecules. It may act as an alkylating agent, leading to modifications in proteins and nucleic acids, potentially affecting cellular functions.

Biological Applications

- Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antimicrobial properties, making it a candidate for use in disinfectants and preservatives.

- Antitumor Potential : Research indicates that derivatives of similar compounds have shown antitumor activity in vitro, suggesting potential applications in cancer therapy.

- Biocompatibility : Given its chemical structure, there is interest in exploring its use in biomedical applications, particularly in drug delivery systems or as a component in hydrogels.

Case Study 1: Antimicrobial Efficacy

A study investigated the antimicrobial efficacy of this compound against various bacterial strains. The results indicated significant inhibition zones compared to control groups, suggesting its potential as an effective antimicrobial agent.

Case Study 2: Cytotoxicity and Antitumor Activity

In vitro assays were conducted using cancer cell lines to evaluate the cytotoxic effects of the compound. The findings revealed that at certain concentrations, the compound induced apoptosis in cancer cells, indicating its potential as a chemotherapeutic agent.

Research Findings

Recent research has focused on the synthesis and characterization of this compound, highlighting its stability and reactivity under physiological conditions. Additionally, studies utilizing metabolomic and transcriptomic analyses have provided insights into the cellular responses elicited by exposure to this compound.

Table of Findings

Q & A

Q. What are the established methods for synthesizing methylamine-ALPHA-epichlorhydrin condensation products, and how do reaction conditions influence yield?

The synthesis typically involves condensation reactions between methylamine and epichlorhydrin under acidic or basic catalysis. For example, perchloric acid in ethanol has been used as a catalyst for analogous amine-aldehyde condensations, yielding products with >80% efficiency after purification by recrystallization . Key variables include:

- Catalyst type : Acidic catalysts (e.g., HClO₄) favor protonation of the carbonyl group, enhancing electrophilicity.

- Temperature : Optimal ranges (e.g., 60–80°C) balance reaction kinetics and side-product formation.

- Solvent polarity : Ethanol or aqueous systems improve solubility of intermediates. Post-synthesis, vacuum filtration and recrystallization in ethanol are recommended for purity >95% .

Q. Which analytical techniques are critical for characterizing the structure and purity of this condensation product?

Essential techniques include:

- Spectroscopy :

- ¹H/¹³C NMR to confirm bonding patterns (e.g., absence of unreacted epichlorhydrin peaks at δ 3.5–4.5 ppm) .

- FT-IR for identifying amine (N–H stretch ~3300 cm⁻¹) and ether (C–O–C ~1100 cm⁻¹) functional groups .

- Chromatography :

- HPLC with UV detection (λ = 254 nm) to assess purity, using C18 columns and acetonitrile/water mobile phases .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported physicochemical properties (e.g., boiling point, LogP) across studies?

Discrepancies often arise from differences in sample purity, measurement protocols, or computational models. Strategies include:

- Cross-validation : Compare experimental data (e.g., boiling point 116.1°C vs. computational estimates) using multiple methods (e.g., dynamic distillation vs. static vapor pressure measurements).

- Standardized protocols : Adopt IUPAC guidelines for LogP determination (e.g., shake-flask vs. HPLC-derived values) to minimize variability .

- Statistical analysis : Apply t-tests or ANOVA to evaluate significance of deviations, particularly when data spans >5% variability .

Q. What mechanistic insights explain the reactivity of methylamine-ALPHA-epichlorhydrin condensation in crosslinking applications?

The product’s crosslinking ability stems from:

- Epoxide ring-opening : Nucleophilic attack by methylamine’s lone pair on the electrophilic epichlorhydrin carbon, forming a secondary amine intermediate .

- Polymerization : Subsequent condensation generates a branched polymer network, with chloride elimination (detectable via AgNO₃ precipitation) as a side reaction . Kinetic studies using stopped-flow NMR can elucidate rate constants for these steps under varying pH .

Q. How can experimental design mitigate challenges in scaling up synthesis while maintaining product consistency?

Scale-up risks include exothermicity and inhomogeneous mixing. Recommendations:

- Process optimization : Use DOE (Design of Experiments) to model interactions between variables (e.g., stirring rate, reagent addition rate) .

- In-line monitoring : Implement PAT (Process Analytical Technology) tools like ReactIR to track reaction progression in real time .

- Purification controls : Ensure consistent recrystallization conditions (e.g., cooling rate ±2°C/hr) to avoid polymorphic variations .

Methodological Guidance for Data Analysis

Q. What statistical approaches are suitable for analyzing contradictory bioactivity data in toxicity studies?

- Multivariate regression : Identify covariates (e.g., impurity levels, solvent residuals) influencing toxicity endpoints .

- Principal Component Analysis (PCA) : Reduce dimensionality in datasets linking structural features (e.g., Cl content) to bioactivity .

- Error propagation analysis : Quantify uncertainty in LD₅₀ values due to measurement errors in dose-response curves .

Q. How can computational models (e.g., DFT, MD simulations) complement experimental studies of condensation mechanisms?

- Density Functional Theory (DFT) : Calculate transition-state energies to validate proposed reaction pathways (e.g., epoxide ring-opening barrier ~25 kcal/mol) .

- Molecular Dynamics (MD) : Simulate solvent effects on reaction kinetics, such as ethanol’s role in stabilizing intermediates . Cross-reference computational results with experimental kinetic data (e.g., Arrhenius plots) to refine force fields .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.